molecular formula C14H16O3 B2953123 6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one CAS No. 135110-68-8

6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Cat. No.: B2953123
CAS No.: 135110-68-8
M. Wt: 232.279
InChI Key: MWAGQRLEBNHEKW-UHFFFAOYSA-N
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Description

6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one is a spiro compound characterized by a unique structure where a chromene moiety is fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one typically involves a multi-step process. One common method includes the Claisen rearrangement followed by the formation of an o-quinone methide intermediate and subsequent electrocyclization

Industrial Production Methods

While specific industrial production methods for 6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one is unique due to its specific combination of a chromene and cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-hydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-10-4-5-13-11(8-10)12(16)9-14(17-13)6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAGQRLEBNHEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-methoxyspiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one (prepared in Preparation 3) (1.0 g, 4.06 mmol) in dry pyridine HCl (6 g, 52 mmol) is heated to 210°-215° C. on an oil bath for 45 minutes with stirring, and allowed to cool. The mixture is extracted with water and diethyl ether. The ether layer is separated, washed with dilute hydrochrolic acid and then water, dried and concentrated. The residue is placed on a silica gel column and eluted with a mixture of acetonitrile and dichloromethane (1:9 to 1:4) to obtain the title compound as an oil (0.81 g, yield 85.5%). ##STR9##
Name
6-methoxyspiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Yield
85.5%

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